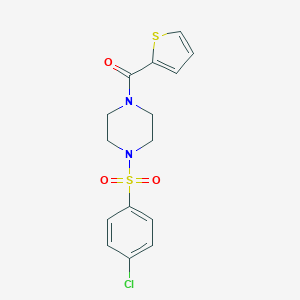![molecular formula C19H19NO4 B367245 1'-(2-Phenoxyethyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 853751-53-8](/img/structure/B367245.png)
1'-(2-Phenoxyethyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(2-Phenoxyethyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one” is a complex organic molecule. It seems to contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
Indole and its derivatives can be synthesized in water using various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .
Chemical Reactions Analysis
The chemical reactions involving indole and its derivatives are diverse. They can be synthesized in water and have been used in a wide variety of reactions, including C–C coupling reactions .
Physical and Chemical Properties Analysis
Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to change into different substances .
Applications De Recherche Scientifique
Mechanistic Insights into β-O-4 Bond Cleavage
The study by Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds in aqueous dioxane solutions, providing insights into the reactivity of compounds with structural elements similar to 1'-(2-Phenoxyethyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one. This research highlights the significant role of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism in the degradation of such compounds, which could be crucial for understanding the chemical behavior of complex lignin-derived materials in various scientific applications (Yokoyama, 2015).
Indole Synthesis and Classification
Taber and Tirunahari (2011) review the diverse methods for indole synthesis, offering a classification framework that could be relevant for synthesizing compounds with indole structures, including this compound. Their work provides a comprehensive overview of the strategies for constructing indole nuclei, which is foundational for researchers involved in synthesizing novel indole derivatives for pharmaceutical or material science applications (Taber & Tirunahari, 2011).
Spirocyclic Derivatives as Antioxidants
The review by Acosta-Quiroga et al. (2021) on the antioxidant activities of spiro compounds underscores the significance of structural features similar to this compound. They discuss how the presence of oxygen atoms and phenolic groups contributes to the antioxidant properties of spirocyclic derivatives, which could be pertinent for the development of new antioxidants in food preservation, pharmaceuticals, and material science (Acosta-Quiroga et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to interact with various biological receptors and enzymes, exhibiting anticancer, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function, leading to downstream effects.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, depending on their specific targets . These can include pathways related to cell growth and proliferation, immune response, and signal transduction, among others.
Result of Action
Based on the known activities of indole derivatives, the effects could potentially include changes in cell growth and proliferation, immune response, and signal transduction .
Propriétés
IUPAC Name |
1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18-19(23-12-6-13-24-19)16-9-4-5-10-17(16)20(18)11-14-22-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKKWPXXXNENJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)
![methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B367189.png)


![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)
![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)
![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)
